molecular formula C12H14ClNO2 B13322968 Methyl 2-(4-chlorophenyl)pyrrolidine-2-carboxylate

Methyl 2-(4-chlorophenyl)pyrrolidine-2-carboxylate

Cat. No.: B13322968
M. Wt: 239.70 g/mol
InChI Key: IEEBHNXJGMCAPY-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorophenyl)pyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The presence of the 4-chlorophenyl group in this compound enhances its pharmacological properties, making it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chlorophenyl)pyrrolidine-2-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with pyrrolidine and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Step 1: Condensation of 4-chlorobenzaldehyde with pyrrolidine to form an intermediate Schiff base.

    Step 2: Reaction of the Schiff base with methyl chloroformate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chlorophenyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-(4-chlorophenyl)pyrrolidine-2-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-(4-chlorophenyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylic acid: A similar compound with a carboxylic acid group instead of the methyl ester.

    4-Chlorophenylpyrrolidine: Lacks the carboxylate group but retains the 4-chlorophenyl and pyrrolidine moieties.

    Methyl 2-(4-fluorophenyl)pyrrolidine-2-carboxylate: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

Methyl 2-(4-chlorophenyl)pyrrolidine-2-carboxylate is unique due to the presence of both the 4-chlorophenyl and pyrrolidine-2-carboxylate groups, which confer distinct pharmacological properties. The combination of these functional groups enhances its potential as a versatile compound for various scientific research applications .

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

methyl 2-(4-chlorophenyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C12H14ClNO2/c1-16-11(15)12(7-2-8-14-12)9-3-5-10(13)6-4-9/h3-6,14H,2,7-8H2,1H3

InChI Key

IEEBHNXJGMCAPY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCN1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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